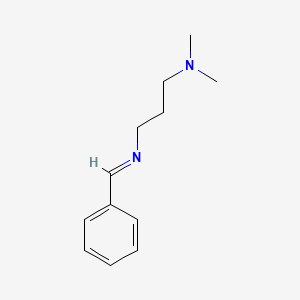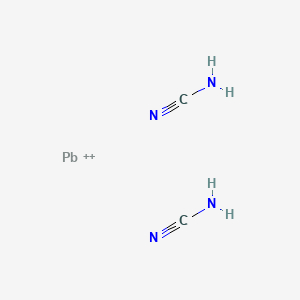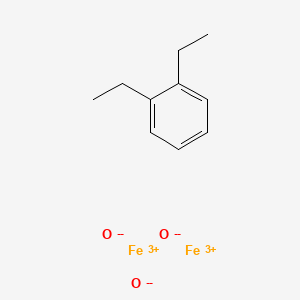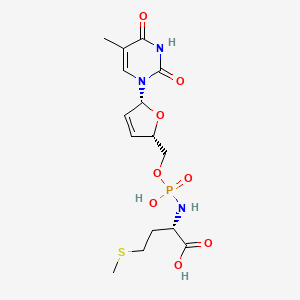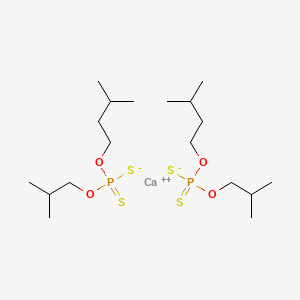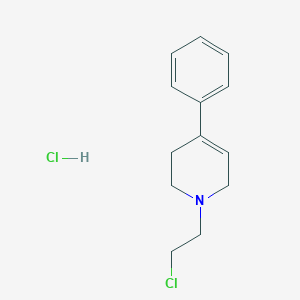
(3-(Benzoyloxy)-4-oxo-3,4-diphenylbutyl)triphenylphosphonium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(Benzoyloxy)-4-oxo-3,4-diphenylbutyl)triphenylphosphonium chloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triphenylphosphonium group, which is known for its ability to facilitate the delivery of molecules into cells, making it a valuable tool in biochemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Benzoyloxy)-4-oxo-3,4-diphenylbutyl)triphenylphosphonium chloride typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of the triphenylphosphonium group. One common method involves the reaction of benzoyl chloride with 3,4-diphenylbutan-2-one in the presence of a base to form the benzoyloxy intermediate. This intermediate is then reacted with triphenylphosphine and an appropriate halide source to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
(3-(Benzoyloxy)-4-oxo-3,4-diphenylbutyl)triphenylphosphonium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reagents used.
Substitution: The triphenylphosphonium group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions can result in the formation of new compounds with different functional groups.
科学研究应用
(3-(Benzoyloxy)-4-oxo-3,4-diphenylbutyl)triphenylphosphonium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce the triphenylphosphonium group into molecules.
Biology: The compound is utilized in studies involving cellular uptake and mitochondrial targeting due to the triphenylphosphonium group’s ability to cross cell membranes.
Medicine: Research is ongoing to explore its potential as a drug delivery agent, particularly for targeting mitochondria in cancer cells.
Industry: It is used in the development of new materials and catalysts due to its unique chemical properties.
作用机制
The mechanism of action of (3-(Benzoyloxy)-4-oxo-3,4-diphenylbutyl)triphenylphosphonium chloride involves its ability to cross cell membranes and target specific cellular components. The triphenylphosphonium group facilitates the compound’s entry into cells, where it can interact with mitochondrial membranes. This interaction can lead to the disruption of mitochondrial function, making it a potential tool for studying mitochondrial dynamics and developing targeted therapies.
相似化合物的比较
Similar Compounds
(3-(Benzoyloxy)-4-oxo-3,4-diphenylbutyl)triphenylphosphonium bromide: Similar in structure but with a bromide ion instead of chloride.
(3-(Benzoyloxy)-4-oxo-3,4-diphenylbutyl)triphenylphosphonium iodide: Similar in structure but with an iodide ion instead of chloride.
Uniqueness
What sets (3-(Benzoyloxy)-4-oxo-3,4-diphenylbutyl)triphenylphosphonium chloride apart is its specific chloride ion, which can influence its reactivity and interaction with other molecules. This makes it particularly useful in certain chemical reactions and biological studies where the chloride ion plays a crucial role.
属性
CAS 编号 |
22966-77-4 |
|---|---|
分子式 |
C41H34ClO3P |
分子量 |
641.1 g/mol |
IUPAC 名称 |
(3-benzoyloxy-4-oxo-3,4-diphenylbutyl)-triphenylphosphanium;chloride |
InChI |
InChI=1S/C41H34O3P.ClH/c42-39(33-19-7-1-8-20-33)41(35-23-11-3-12-24-35,44-40(43)34-21-9-2-10-22-34)31-32-45(36-25-13-4-14-26-36,37-27-15-5-16-28-37)38-29-17-6-18-30-38;/h1-30H,31-32H2;1H/q+1;/p-1 |
InChI 键 |
CAUBXAQYQFAOTG-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C(CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)OC(=O)C6=CC=CC=C6.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


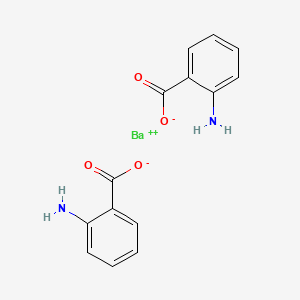

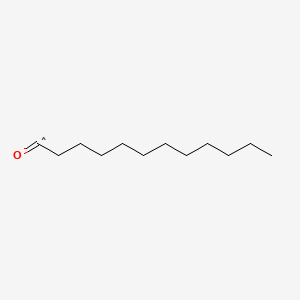
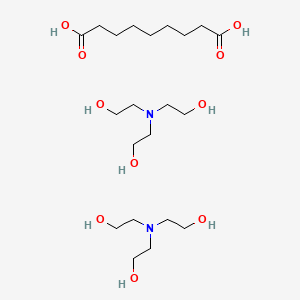

![2-[2-(1-Pyrrolidinyl)ethyl]-1,2-benzisothiazol-3(2h)-one](/img/structure/B12669848.png)
